

2,4-Dichloro-6-methoxypyrimidine IUPAC name

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxypyrimidine

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An In-Depth Technical Guide to **2,4-Dichloro-6-methoxypyrimidine**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

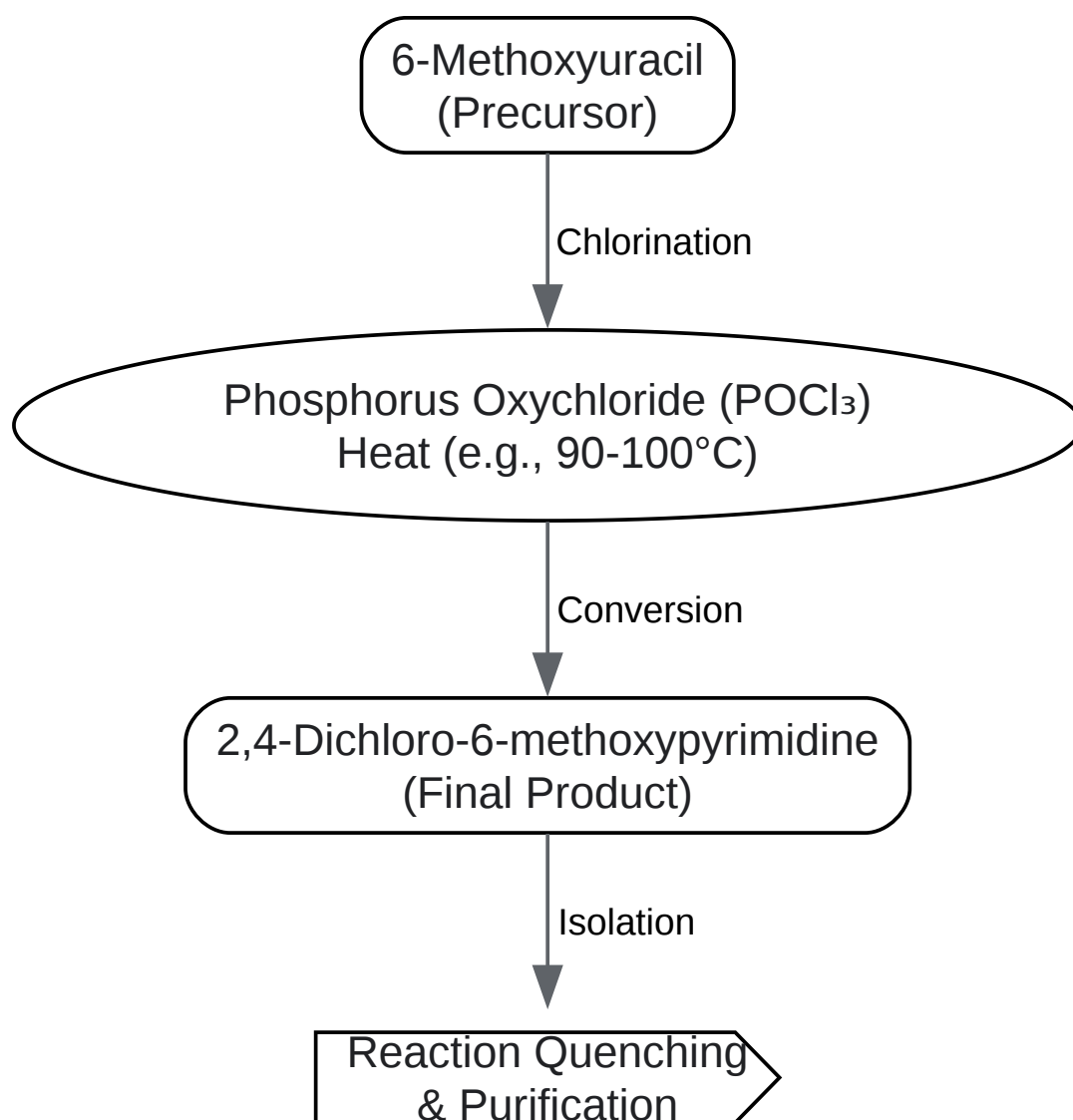
2,4-Dichloro-6-methoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its utility in medicinal chemistry and agrochemical research is primarily due to the differential reactivity of its two chlorine atoms, which allows for programmed and selective nucleophilic substitution. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, primary synthesis protocols, and characteristic reactivity of **2,4-dichloro-6-methoxypyrimidine**. Furthermore, it explores its applications as a versatile scaffold in the design and development of novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **2,4-Dichloro-6-methoxypyrimidine** is unambiguously identified by its IUPAC name and a set of unique chemical identifiers.

The official IUPAC name for this compound is **2,4-dichloro-6-methoxypyrimidine**^[1]. Its identity is further confirmed by its CAS Registry Number, 43212-41-5^{[1][2][3][4]}.

Diagram 1: Chemical Structure of **2,4-Dichloro-6-methoxypyrimidine**



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Synthesis workflow from 6-methoxyuracil to the target compound.

Experimental Protocol: Chlorination of 6-Methoxyuracil

This protocol is a representative procedure adapted from well-established methods for similar pyrimidine chlorinations.[5]

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, charge 6-methoxyuracil and an excess of phosphorus oxychloride

(POCl₃) (typically 5-10 molar equivalents). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

- **Heating:** Heat the reaction mixture with stirring to a temperature of 90-100°C. The solid precursor will gradually dissolve as the reaction proceeds.
- **Monitoring:** Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed (typically 8-12 hours).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to crushed ice or an ice-water mixture with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.
- **Extraction:** The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
- **Purification:** The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Final Product:** The crude **2,4-dichloro-6-methoxypyrimidine** can be further purified by recrystallization or column chromatography to achieve high purity.

Chemical Reactivity and Mechanistic Insights

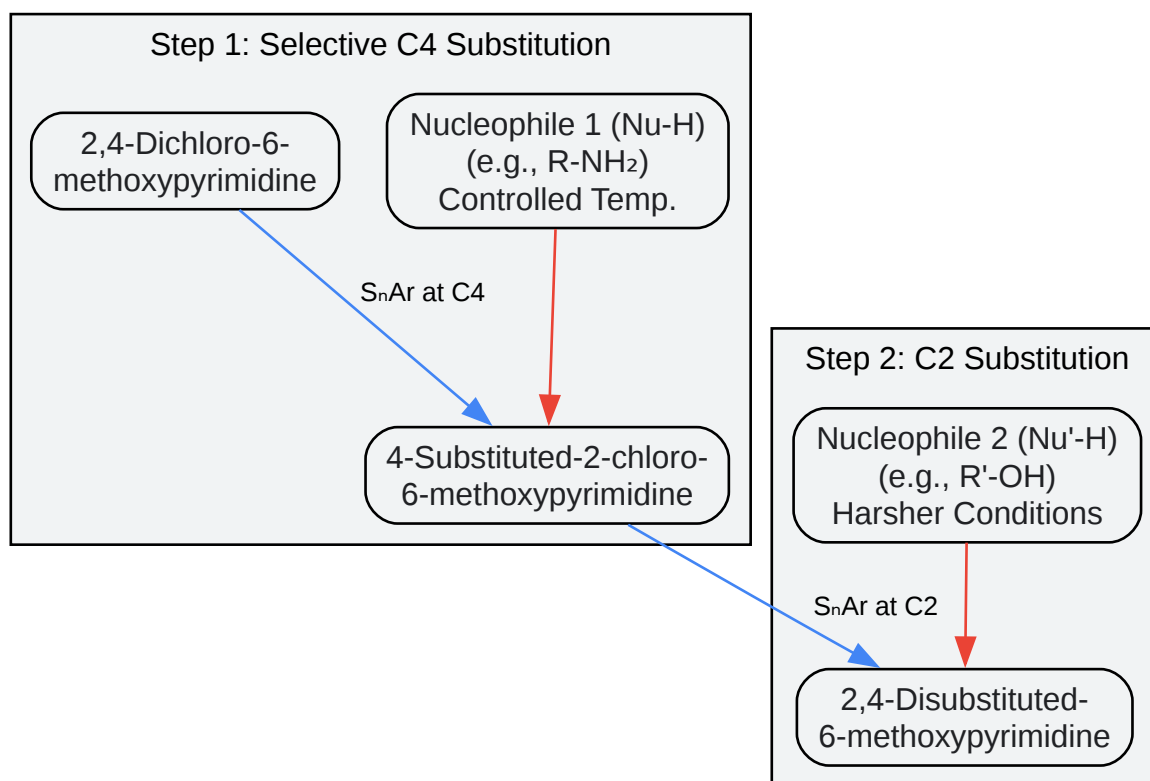
The synthetic value of **2,4-dichloro-6-methoxypyrimidine** stems from the distinct electronic environment of the two chlorine-bearing carbon atoms (C2 and C4). The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (S_NAr).

Causality of Selective Reactivity: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This selectivity is governed by two primary factors:

- Inductive Effect: The nitrogen atom at position 3 exerts a strong electron-withdrawing inductive effect, making the adjacent C4 position more electrophilic and thus more prone to nucleophilic attack.
- Resonance Stabilization: The intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 is better stabilized by resonance, as the negative charge can be delocalized onto the adjacent ring nitrogen (N3).

This predictable reactivity allows for a stepwise and controlled introduction of different functional groups, which is a critical advantage in multi-step synthesis and the generation of chemical libraries for drug screening.

Diagram 3: Selective Nucleophilic Substitution Workflow



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Programmed synthesis via sequential substitution at C4 and C2.

Applications in Medicinal Chemistry and Drug Development

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.^[6] **2,4-Dichloro-6-methoxypyrimidine** serves as an ideal starting point for leveraging this scaffold.

- **Scaffold for Kinase Inhibitors:** Dichloropyrimidine derivatives are extensively used in the design of kinase inhibitors for oncology. For instance, derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[7] The methoxy group can serve as a metabolic blocker or a key interaction point within a protein's active site.
- **Intermediate for Agrochemicals:** The related compound, 2-amino-4-chloro-6-methoxypyrimidine, is a crucial intermediate in the synthesis of highly active sulfonylurea herbicides.[8] The parent dichloro compound is the direct precursor to this and other agrochemical building blocks.
- **Versatile Building Block:** The predictable, differential reactivity of the two chlorine atoms makes this compound a valuable building block for creating libraries of diverse small molecules. Researchers can introduce one functional group at the C4 position and then a different one at the C2 position, rapidly generating a wide range of chemical entities for high-throughput screening in drug discovery campaigns. The presence of both chloro and methoxy groups provides a combination of reactive sites and modulating electronic/steric properties beneficial in drug design.[9]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **2,4-dichloro-6-methoxypyrimidine** is essential to ensure laboratory safety.

GHS Hazard Classification: According to aggregated data from the European Chemicals Agency (ECHA), the compound is classified with the following hazards:[1]

- H302: Harmful if swallowed (Acute toxicity, oral).[1]
- H319: Causes serious eye irritation.[1]

Recommended Safety Precautions:

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat when handling the compound.[10][11]

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as recommended.[2] The specified storage temperature is -20°C to ensure long-term stability.[2]

Conclusion

2,4-Dichloro-6-methoxypyrimidine is more than a simple chemical; it is a strategic tool for chemical synthesis and drug discovery. Its value is anchored in its defined structure, predictable reactivity, and its role as a precursor to complex, high-value molecules. The ability to perform selective, sequential substitutions at the C4 and C2 positions provides chemists with a reliable and programmable pathway to novel compounds. For researchers in medicinal and materials science, a thorough understanding of this reagent's properties and potential is a key step toward innovation and discovery.

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